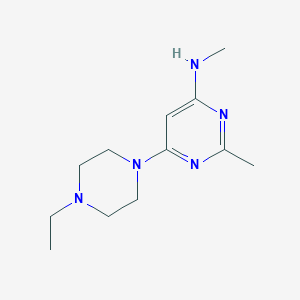

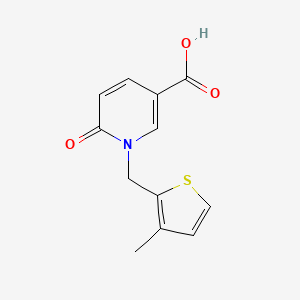

6-(4-乙基哌嗪-1-基)-N,2-二甲基嘧啶-4-胺

描述

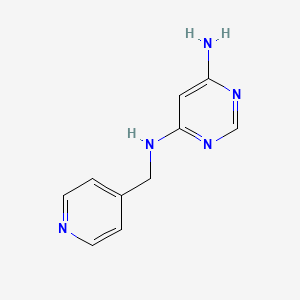

The compound “6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine” is a derivative of piperazine . Piperazine derivatives are known for their wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

科学研究应用

抗结核评估和分子对接

合成了一系列富氮哌嗪-嘧啶-吡唑杂化基元,并评估了它们的抗结核活性。该研究涉及五步合成,得到对结核分枝杆菌具有潜在活性的化合物。计算机模拟和体外研究表明化合物 8a 最有效,对接得分 -26.81,最小抑菌浓度 (MIC) 为 1.6 µg/mL。这些化合物表现出可接受的药物样特性,使其适用于进一步的先导优化和药物开发过程 (Vavaiya 等人,2022)。

抗炎和镇痛活性组胺 H4 受体配体

研究合成的 2-氨基嘧啶作为组胺 H4 受体 (H4R) 的配体,以探索抗炎和镇痛活性,发现化合物 3 和 4 值得注意。优化导致体外活性强,并且在动物模型中具有显着的抗炎和镇痛作用,支持 H4R 拮抗剂在疼痛管理中的潜力 (Altenbach 等人,2008)。

抗癌和抗 5-脂氧合酶剂

合成了新型吡唑并嘧啶衍生物,并将其评估为抗癌剂和抗 5-脂氧合酶剂。本研究旨在发现对 HCT-116 和 MCF-7 癌细胞系具有细胞毒活性的化合物,并对 5-脂氧合酶(炎症过程中的关键酶)具有抑制作用。讨论了构效关系 (SAR),以确定最有希望用于进一步开发的化合物 (Rahmouni 等人,2016)。

嘧啶连接的吡唑杂环化合物的杀虫和抗菌潜力

嘧啶连接的吡唑杂环化合物的合成及其杀虫和抗菌活性的评估显示出有希望的结果。这些化合物针对各种害虫和细菌菌株进行了测试,证明了作为害虫控制和抗菌应用的新剂的巨大潜力 (Deohate & Palaspagar,2020)。

阿尔茨海默病的双重胆碱酯酶和 Aβ 聚集抑制剂

对 2-取代的 N-(萘-1-基甲基)嘧啶-4-胺和 N-苯甲基嘧啶-4-胺的研究探索了它们作为双重胆碱酯酶和淀粉样蛋白-β (Aβ) 聚集抑制剂的潜力。这些化合物对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 以及 hAChE 促进的 Aβ 聚集表现出有希望的抑制活性,这表明阿尔茨海默病管理的潜在治疗途径 (Mohamed 等人,2011)。

未来方向

Future research could focus on the synthesis, characterization, and biological activity of “6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine” and its derivatives. Piperazine derivatives have shown promise in the treatment of various conditions, and further exploration of these compounds could lead to the development of new therapeutic agents .

作用机制

Target of Action

The primary target of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases expressed on the cell membrane that play crucial roles in both developmental and adult cells . Dysregulation of FGFRs has been implicated in a wide variety of cancers .

Mode of Action

The compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these receptors are involved in, thereby potentially slowing down or stopping the growth of cancer cells .

Biochemical Pathways

The affected pathways primarily involve the signaling pathways associated with FGFRs . FGFRs participate in various vital physiological processes, such as proliferation, differentiation, cell migration, and survival . By inhibiting FGFRs, the compound can disrupt these processes, which are often overactive in cancer cells .

Pharmacokinetics

It is known that the compound is extensively metabolized by cytochrome p450 3a4 . . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability would need further investigation.

Result of Action

The molecular and cellular effects of the compound’s action involve the inhibition of FGFRs, leading to a decrease in the signaling pathways that these receptors are involved in . This can potentially slow down or stop the growth of cancer cells . Different FGFR genetic alterations promoted tumor growth, invasion, and metastasis but responded differently to FGFR-selective small molecule kinase inhibitors .

Action Environment

The action of 6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other medications that inhibit or induce cytochrome P450 3A4 could affect the metabolism of the compound . Additionally, genetic variations in the target receptors or in the enzymes involved in the compound’s metabolism could also influence its efficacy and stability .

属性

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5/c1-4-16-5-7-17(8-6-16)12-9-11(13-3)14-10(2)15-12/h9H,4-8H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTMRMMPHNRFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-ethylpiperazin-1-yl)-N,2-dimethylpyrimidin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]propane-1,2-diol](/img/structure/B1493003.png)

![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)

![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)

![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)